

Technical Guide: 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde

Cat. No.: B1292619

[Get Quote](#)

CAS Number: 1000341-75-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and its relevance as a scaffold for developing potent antimitotic agents targeting the colchicine binding site on tubulin.

Chemical and Physical Properties

Quantitative data for **6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde** is summarized below. It is important to note that some of this data is predicted, as experimental values are not widely published. For comparison, data for the isomeric 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is also included.

Property	Value (6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde)	Reference	Value (Isomer: 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde)	Reference
CAS Number	1000341-75-2	[1]	1190312-27-6	[2]
Molecular Formula	C ₈ H ₅ BrN ₂ O	[1]	C ₈ H ₅ BrN ₂ O	[2]
Molecular Weight	225.04 g/mol	[1] [3]	225.04 g/mol	[2]
Boiling Point	442.2±40.0 °C (Predicted)	[1]	Not Available	
Density	1.830 g/cm ³ (Predicted)	[1]	Not Available	
pKa	12.77±0.40 (Predicted)	[1]	Not Available	
Appearance	Solid (Form not specified)	[3]	Not Available	

Experimental Protocols

The synthesis of **6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde** can be achieved in a two-step process starting from the commercially available 2-bromo-5-methylpyridine. The first step involves the synthesis of the core heterocyclic structure, 6-bromo-1H-pyrrolo[3,2-c]pyridine, followed by a formylation reaction to introduce the aldehyde group at the 3-position.

Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

This protocol is adapted from a published procedure for the synthesis of the parent pyrrolo[3,2-c]pyridine ring system.

Materials:

- 2-bromo-5-methylpyridine

- m-Chloroperbenzoic acid (m-CPBA)
- Fuming nitric acid
- Sulfuric acid
- N,N-dimethylformamide dimethyl acetal (DMF-DMA)
- N,N-dimethylformamide (DMF)
- Iron powder
- Acetic acid
- Ethyl acetate
- Aqueous sodium carbonate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Oxidation: 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid to yield 2-bromo-5-methylpyridine-1-oxide.
- Nitration: The resulting pyridine-1-oxide is then nitrated using fuming nitric acid in sulfuric acid to produce 2-bromo-5-methyl-4-nitropyridine 1-oxide.
- Enamine Formation: The nitrated compound is reacted with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide to form the key intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide.
- Reductive Cyclization: To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, iron powder, and acetic acid. The reaction mixture is stirred for 5 hours at 100 °C.

- Work-up: After cooling, the reaction mixture is filtered and concentrated under vacuum. The pH is adjusted to 8 with aqueous sodium carbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Formylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Vilsmeier-Haack Reaction)

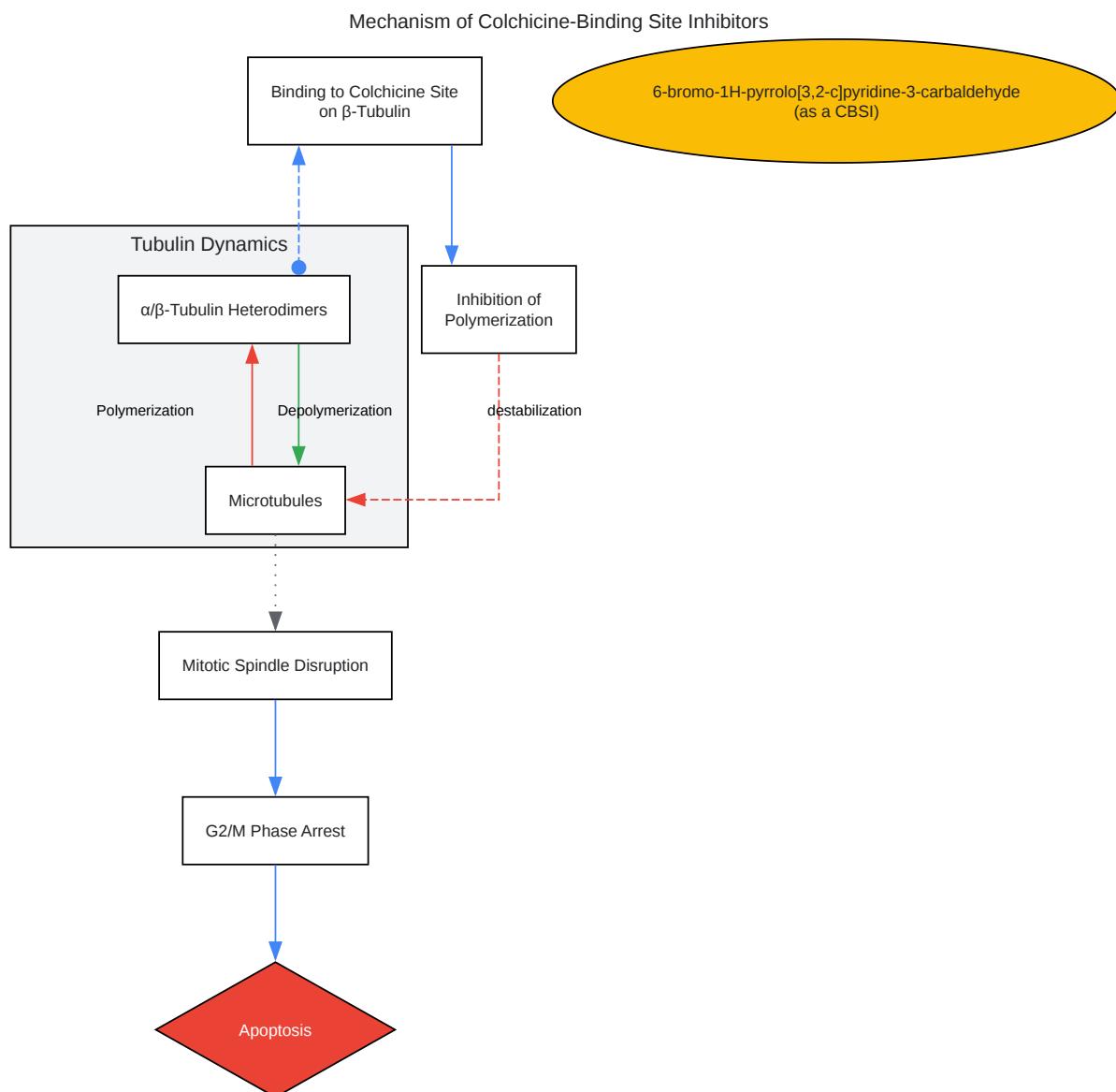
This is a general procedure for the formylation of an electron-rich heterocycle like a pyrrole.

Materials:

- 6-bromo-1H-pyrrolo[3,2-c]pyridine
- Phosphorus oxychloride (POCl_3)
- N,N-dimethylformamide (DMF)
- Dichloromethane (DCM)
- Ice
- Aqueous sodium hydroxide

Procedure:

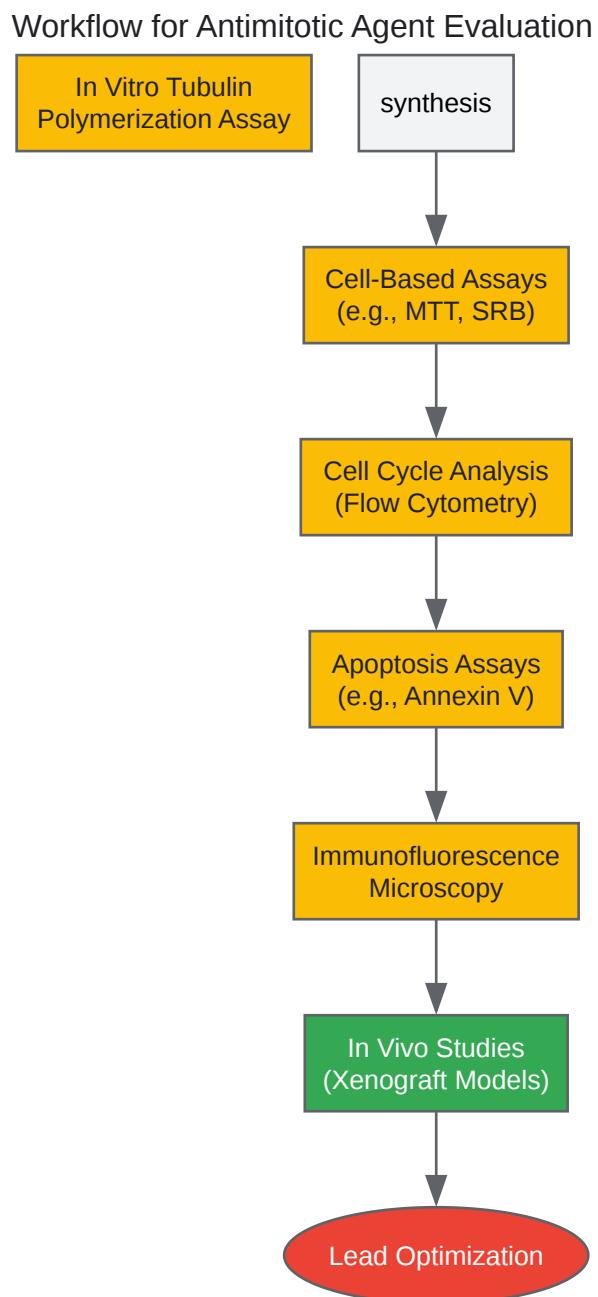
- Reagent Preparation: In a flask cooled in an ice bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.
- Reaction: A solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine in dichloromethane is added dropwise to the pre-formed Vilsmeier reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
- Quenching and Work-up: The reaction is carefully quenched by pouring it onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide.
- Extraction and Purification: The product is extracted with dichloromethane. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and


concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford **6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde**.

Biological Activity and Signaling Pathways

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site. This activity is of significant interest for the development of novel anticancer agents.

Mechanism of Action: Colchicine-Binding Site Inhibition


Microtubules are dynamic polymers of α - and β -tubulin heterodimers that are crucial for various cellular processes, most notably for the formation of the mitotic spindle during cell division. Colchicine-binding site inhibitors (CBSIs) disrupt microtubule dynamics by binding to the interface of the α - and β -tubulin subunits. This binding event prevents the conformational change required for the tubulin dimers to polymerize into microtubules. The net effect is the inhibition of microtubule assembly, leading to a destabilization of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis in rapidly dividing cells.

[Click to download full resolution via product page](#)

Caption: Inhibition of microtubule polymerization by CBSIs.

Experimental Workflow for Evaluating Antimitotic Activity

The evaluation of compounds like **6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde** and its derivatives as potential antimitotic agents typically follows a standardized workflow.

[Click to download full resolution via product page](#)

Caption: Evaluation workflow for potential antimitotic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-BROMO-5-AZAINDOLE-3-CARBOALDEHYDE | 1000341-75-2 [chemicalbook.com]
- 2. 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | C8H5BrN2O | CID 46856437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde [cymitquimica.com]
- To cite this document: BenchChem. [Technical Guide: 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1292619#6-bromo-1h-pyrrolo-3-2-c-pyridine-3-carbaldehyde-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com